![molecular formula C13H10O2 B12977285 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid is a unique organic compound characterized by its fused cyclobutene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid can be synthesized through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction proceeds with excellent regioselectivity and high yields, making it an efficient and eco-friendly approach.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid exerts its effects involves its high chemical reactivity due to the inherent ring strain in the cyclobutene structure. This reactivity allows the compound to undergo diverse transformations, including ring-opening and ring-expansion reactions, which are crucial for constructing complex organic molecules . The molecular targets and pathways involved in these reactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydrocyclobuta[b]naphthalene: A closely related compound with similar structural features but lacking the carboxylic acid group.
Dihydrocyclobuta[b]quinoline derivatives: These compounds share the fused cyclobutene structure and exhibit similar reactivity patterns.
Uniqueness: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid stands out due to the presence of the carboxylic acid group, which enhances its reactivity and potential for functionalization. This unique feature makes it a versatile building block for synthesizing a wide range of derivatives with diverse applications .
Eigenschaften
Molekularformel |
C13H10O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1,2-dihydrocyclobuta[b]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-7-10-5-8-3-1-2-4-9(8)6-11(10)12/h1-6,12H,7H2,(H,14,15) |
InChI-Schlüssel |
ULPSNWNBPXMERK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC3=CC=CC=C3C=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


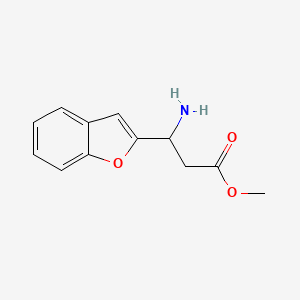
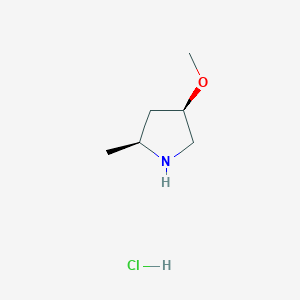
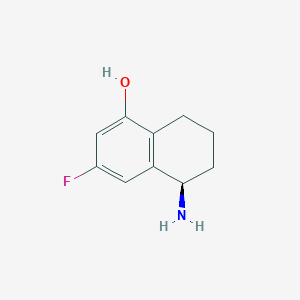
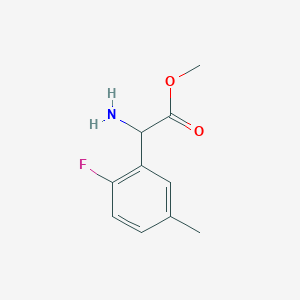
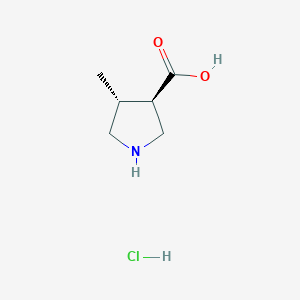
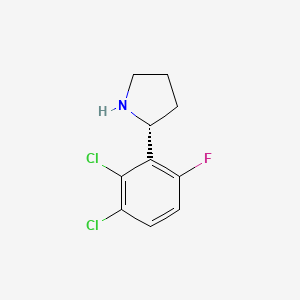
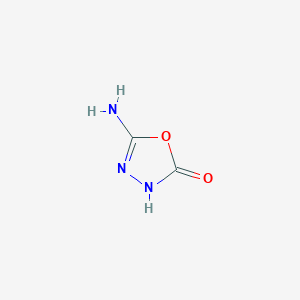
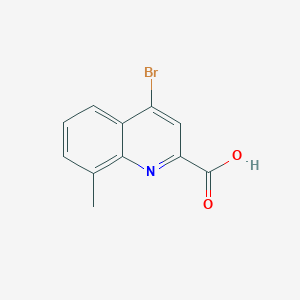
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
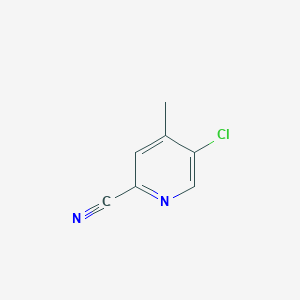
![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)
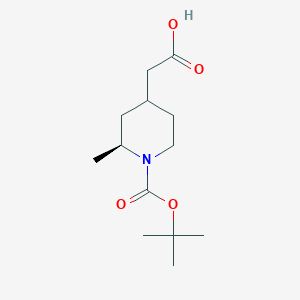
![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)

